molecular formula C16H12BrNO4S2 B2660708 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797269-07-8

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2660708
CAS No.: 1797269-07-8
M. Wt: 426.3
InChI Key: VCJBKVWKTZBWLR-UHFFFAOYSA-N
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Description

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of bromine, furan, thiophene, and benzenesulfonamide groups

Future Directions

The future directions for research on “2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” could include further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding oxides.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide
  • 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide
  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Uniqueness

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4S2/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJBKVWKTZBWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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